5-Chloro-6-nitro-1,3-benzoxazole-2-thiol

Vue d'ensemble

Description

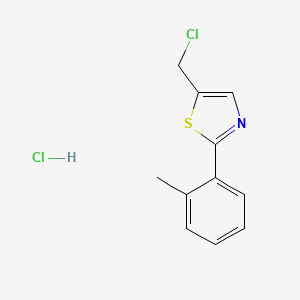

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol can be achieved from Carbon disulfide and 2-Amino-4-chloro-5-nitrophenol . Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol consists of a benzoxazole core, which is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol include a boiling point of 362.3±52.0 °C (Predicted), a density of 1.77±0.1 g/cm3 (Predicted), and a pKa of 7.84±0.20 (Predicted) .Applications De Recherche Scientifique

- Researchers have investigated the antimicrobial properties of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol. Presence of electron-withdrawing groups in related benzoxazole derivatives has been found to enhance antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger .

- Benzoxazole derivatives, including 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, have been explored for their anti-cancer effects. Some compounds in this family inhibit enzymes or proteins involved in cancer formation and proliferation. For instance, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine showed significant inhibitory effects against DNA topoisomerases I and IIα .

- Recent advances in synthetic methodologies for benzoxazole derivatives have been reported. Researchers have used 2-aminophenol as a precursor, reacting it with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various conditions and catalysts (including nanocatalysts, metal catalysts, and ionic liquid catalysts) .

Antimicrobial Activity

Anti-Cancer Potential

Synthetic Strategies

Mécanisme D'action

Target of Action

The primary targets of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol are various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , and β-tubulin . These targets play crucial roles in cellular processes and pathways, and their inhibition or activation can lead to significant changes in cellular function.

Mode of Action

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol interacts with its targets through non-covalent interactions . The planar benzene ring of the compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . These interactions can inhibit or activate the target proteins, leading to changes in their function.

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with the target proteins. For instance, it can inhibit DNA topoisomerases, which are involved in the pathway of cancer formation and proliferation . It can also inhibit β-tubulin, a protein involved in cell division .

Result of Action

The molecular and cellular effects of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol’s action depend on the specific target and pathway affected. For example, inhibition of DNA topoisomerases can lead to DNA damage and cell death, potentially resulting in anti-cancer effects . Similarly, inhibition of β-tubulin can disrupt cell division, which may also have anti-cancer effects .

Action Environment

The action, efficacy, and stability of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol can be influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . Avoiding contact with skin and eyes, formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed are recommended .

Safety and Hazards

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research could focus on exploring the potential applications of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol in drug discovery and development.

Propriétés

IUPAC Name |

5-chloro-6-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)2-5(3)10(11)12/h1-2H,(H,9,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXQCWJAPLYTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol | |

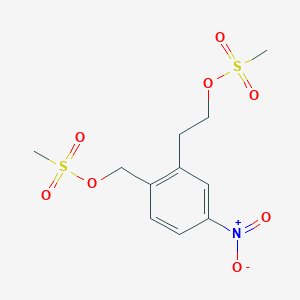

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)

![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)